molecular formula C28H26N2O3 B2476346 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 898360-13-9

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2476346
CAS RN: 898360-13-9
M. Wt: 438.527
InChI Key: JLZKZASKNYCJHM-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) involved the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. The compounds demonstrated significant broad-spectrum antitumor activity, with some showing selective activities toward specific cancer cell lines such as CNS, renal, breast cancer, and leukemia. The molecular docking studies suggested that these compounds inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, similar to known inhibitors like PLX4032 (Al-Suwaidan et al., 2016).

Chemical Synthesis Techniques

Naoki Okugawa et al. (2017) presented a method for introducing quinolines and isoquinolines onto nonactivated α-C-H bonds of tertiary amides through a radical pathway. This approach yields C-C-bonded quinolines and isoquinolines bearing amide groups with high regioselectivity under transition-metal-free conditions, indicating potential routes for synthesizing complex quinoline derivatives (Okugawa et al., 2017).

Structural Aspects and Properties

A. Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. The study focused on the crystal structures, gel formation, and fluorescence properties of these compounds, suggesting their potential in material science and fluorescence applications (Karmakar et al., 2007).

properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-4-20-11-13-25-23(15-20)28(33)24(27(32)21-8-6-5-7-9-21)16-30(25)17-26(31)29-22-12-10-18(2)19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZKZASKNYCJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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